molecular formula C17H33IO2 B3042385 17-Iodoheptadecanoic acid CAS No. 60451-92-5

17-Iodoheptadecanoic acid

Cat. No.: B3042385
CAS No.: 60451-92-5
M. Wt: 396.3 g/mol
InChI Key: UBQLJCFBCITRNR-UHFFFAOYSA-N
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Description

17-Iodoheptadecanoic acid is a long-chain fatty acid with the molecular formula C17H33IO2. It is characterized by the presence of an iodine atom at the 17th position of the heptadecanoic acid chain. This compound is notable for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Mechanism of Action

Target of Action

17-Iodoheptadecanoic acid (IHA) is primarily used for non-invasive study of myocardial metabolism in coronary heart disease and cardiomyopathy .

Mode of Action

The compound is designed to exhibit extraction similar to natural fatty acids and enter the β-oxidation catabolic chain . After intravenous administration, it is avidly taken up in normal myocardium and oxidized with concomitant release of the radioiodine .

Biochemical Pathways

The β-oxidation of this compound is a key biochemical pathway involved in its action . This process results in the release of radioiodine, which is then rapidly released from the cell and enters the blood .

Pharmacokinetics

Upon intravenous administration, the compound shows a high myocardial uptake, peaking as early as 30 seconds post-injection . This is followed by a mono-component elimination period . The compound is incorporated only in modest amounts into myocardial phospholipids and triglycerides .

Result of Action

The result of the action of this compound is the release of iodide after injection, which is externally measured . This release of iodide is considered to reflect the metabolic activity of the myocardial tissue .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be stored in a cool, dry area protected from environmental extremes . It is also important to note that the compound may cause respiratory irritation, skin irritation, and serious eye irritation , indicating that its handling and use should be done with caution in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Iodoheptadecanoic acid typically involves the iodination of heptadecanoic acid. One common method is the substitution of a bromine atom in 7-bromoheptanoic acid with an iodine atom. This reaction can be carried out in solvents such as acetone or dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient purification techniques is essential to remove any by-products or unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 17-Iodoheptadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various iodinated derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

17-Iodoheptadecanoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 15-(p-Iodophenyl)Pentadecanoic Acid
  • 15-(p-Iodophenyl)-3,3-Dimethylpentadecanoic Acid

Comparison: Compared to these similar compounds, 17-Iodoheptadecanoic acid is unique due to its specific iodine position and its application in myocardial imaging. While other iodinated fatty acids are also used for metabolic studies, this compound offers distinct advantages in terms of its metabolic stability and imaging properties .

Properties

IUPAC Name

17-iodoheptadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33IO2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-16H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQLJCFBCITRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCI)CCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975858
Record name 17-Iodoheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60451-92-5
Record name 17-Iodoheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 17-IHDA help researchers study heart muscle function?

A1: The heart primarily uses fatty acid oxidation for energy. 17-IHDA, labeled with radioactive iodine isotopes like Iodine-123, allows researchers to track its uptake, distribution, and breakdown within the heart muscle. This provides insights into the heart's metabolic activity. [, , ]

Q2: What happens to 17-IHDA once it enters the heart muscle?

A2: 17-IHDA undergoes uptake into the heart muscle and is primarily oxidized, releasing free radioiodine. This oxidation process is a key indicator of fatty acid metabolism in the myocardium. [, ] A portion of non-oxidized 17-IHDA gets incorporated into cardiac lipids, mainly triglycerides and phospholipids. [, ]

Q3: Are there any factors that can influence 17-IHDA metabolism in the heart?

A3: Yes, research has shown that lactate, a byproduct of glucose metabolism, can significantly inhibit the oxidation of 17-IHDA in the heart muscle. This suggests that increased lactate levels, such as those seen during exercise, can shift myocardial energy preference towards glucose utilization. [, ]

Q4: How does 17-IHDA compare to other radioiodinated fatty acids used in research?

A4: While 17-IHDA demonstrates high myocardial uptake, its rapid metabolism and subsequent release of free radioiodine limit its use to planar imaging techniques. [] Other analogs like 15-(p-iodophenyl)pentadecanoic acid (pIPPA) offer more stable radioiodine incorporation, enabling their use in SPECT imaging. [, ]

Q5: What are the limitations of using 17-IHDA in research?

A5: 17-IHDA's rapid metabolism necessitates careful timing for imaging studies. [] Additionally, the influence of factors like lactate on its metabolism needs careful consideration when interpreting results. [, ] Researchers are constantly exploring other radioiodinated fatty acid analogs with improved properties like prolonged myocardial retention for enhanced imaging and research applications. []

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